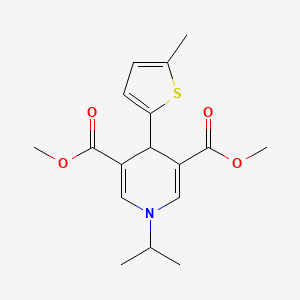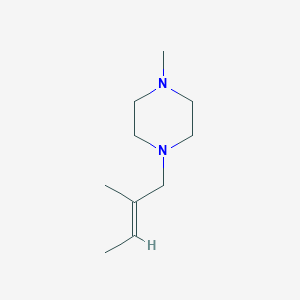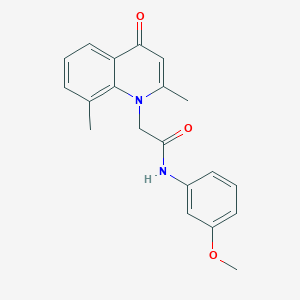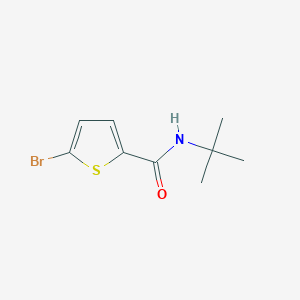![molecular formula C17H19N3O3S B5795039 N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, also known as FMeC1, is a chemical compound that has been widely studied for its potential applications in scientific research. FMeC1 is a thiourea derivative that has been synthesized through various methods. It has been found to exhibit several biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea involves the inhibition of histone deacetylases, which are enzymes that regulate the expression of genes. By inhibiting histone deacetylases, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can alter the expression of various genes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit several biochemical and physiological effects, including anticancer, anti-inflammatory, and antifungal activity. It has also been found to exhibit antiparasitic activity by inhibiting the growth of various parasites. Moreover, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit antiviral activity by inhibiting the replication of various viruses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has several advantages for laboratory experiments, including its high purity and high-quality synthesis methods. However, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, including its potential applications in the treatment of various diseases. Moreover, further research is needed to determine its optimal dosage and administration, as well as its potential side effects. Additionally, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can be modified to improve its efficacy and reduce its toxicity, making it a promising candidate for further research.
In conclusion, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is a promising chemical compound that has been widely studied for its potential applications in scientific research. It exhibits several biochemical and physiological effects, making it a potential candidate for various laboratory experiments. Further research is needed to determine its optimal dosage and administration, as well as its potential side effects.
Méthodes De Synthèse
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can be synthesized through different methods, including the reaction of 4-(4-morpholinylcarbonyl)phenyl isothiocyanate with 2-furylmethylamine. Another method involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isocyanate with 2-furylmethylthiourea. These methods have been optimized to yield high purity and high-quality N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been widely studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the activity of histone deacetylases. N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been found to exhibit antifungal activity by inhibiting the growth of various fungi.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-[4-(morpholine-4-carbonyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-16(20-7-10-22-11-8-20)13-3-5-14(6-4-13)19-17(24)18-12-15-2-1-9-23-15/h1-6,9H,7-8,10-12H2,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHCLQMZCBBOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798185 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5794978.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5794985.png)

![2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5794995.png)

![2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5795022.png)
![N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5795026.png)
![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)
![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)
![N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5795053.png)